molecular formula C6H7N3O2 B3254315 1-Oxidopyridin-1-ium-3-carbohydrazide CAS No. 23597-85-5

1-Oxidopyridin-1-ium-3-carbohydrazide

Cat. No.: B3254315
CAS No.: 23597-85-5
M. Wt: 153.14 g/mol
InChI Key: DVPDFNLVFDDUKE-UHFFFAOYSA-N
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Description

1-Oxidopyridin-1-ium-3-carbohydrazide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is known for its unique structure, which includes a pyridinium ring with an oxidized nitrogen atom and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxidopyridin-1-ium-3-carbohydrazide typically involves the oxidation of pyridine derivatives followed by the introduction of a carbohydrazide group. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids to oxidize the nitrogen atom in the pyridine ring. The resulting oxidized pyridinium compound is then reacted with hydrazine or its derivatives under controlled conditions to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Oxidopyridin-1-ium-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state, potentially forming pyridine derivatives.

    Substitution: The carbohydrazide group can participate in substitution reactions, where other functional groups replace the hydrazide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly oxidized pyridinium compounds, while reduction reactions can produce pyridine derivatives. Substitution reactions can result in various substituted carbohydrazide compounds.

Scientific Research Applications

1-Oxidopyridin-1-ium-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxidopyridin-1-ium-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridinium ring can participate in redox reactions, influencing various biochemical processes. Additionally, the carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

1-Oxidopyridin-1-ium-3-carbohydrazide can be compared with other similar compounds, such as:

    Pyridinium derivatives: These compounds share the pyridinium ring structure but may lack the oxidized nitrogen atom or carbohydrazide group.

    Carbohydrazide derivatives: These compounds contain the carbohydrazide group but may have different ring structures or functional groups.

The uniqueness of this compound lies in its combination of an oxidized pyridinium ring and a carbohydrazide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-oxidopyridin-1-ium-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-8-6(10)5-2-1-3-9(11)4-5/h1-4H,7H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPDFNLVFDDUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23597-85-5
Record name 3-Pyridinecarboxylic acid, hydrazide, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23597-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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